molecular formula C8H4Br2N4O2 B11801608 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylicacid

5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11801608
M. Wt: 347.95 g/mol
InChI Key: GRTTXNQVVOITRI-UHFFFAOYSA-N
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Description

This compound is a brominated heterocyclic carboxylic acid featuring a 1,2,3-triazole core substituted with a 5-bromopyridin-2-yl group at position 2 and a bromine atom at position 3. Its molecular formula is C₈H₄Br₂N₄O₂, with a molecular weight of 347.95 g/mol .

Properties

Molecular Formula

C8H4Br2N4O2

Molecular Weight

347.95 g/mol

IUPAC Name

5-bromo-2-(5-bromopyridin-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H4Br2N4O2/c9-4-1-2-5(11-3-4)14-12-6(8(15)16)7(10)13-14/h1-3H,(H,15,16)

InChI Key

GRTTXNQVVOITRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)N2N=C(C(=N2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Click Chemistry-Based Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular approach to construct the 1,2,3-triazole core. For this compound, the strategy involves:

  • Pre-functionalization of Pyridine : 5-Bromo-2-aminopyridine undergoes diazotization and subsequent azidation to yield 2-azido-5-bromopyridine.

  • Alkyne Preparation : A propiolic acid derivative (e.g., methyl propiolate) serves as the alkyne precursor, which is brominated at the 5-position using N-bromosuccinimide (NBS) in dichloromethane.

  • Cycloaddition : The azide and alkyne react under Cu(I) catalysis (CuSO₄·5H₂O with sodium ascorbate) in tert-butanol/water (1:1) at 60°C for 12 hours, forming the 1,4-disubstituted triazole.

  • Ester Hydrolysis : The methyl ester is hydrolyzed using 6M HCl under reflux to yield the carboxylic acid.

Key Advantages :

  • High regioselectivity for the 1,4-triazole isomer.

  • Modularity in introducing bromine substituents at defined positions.

Dimroth Rearrangement Strategy

This method leverages the thermal rearrangement of 5-amino-1,2,3-triazole-4-carboxylates to achieve the desired substitution pattern:

  • Triazole Formation : 5-Amino-1H-1,2,3-triazole-4-carboxylate is treated with 5-bromo-2-pyridyl chloride in dimethylformamide (DMF) at 120°C, inducing a Dimroth rearrangement to yield 2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate.

  • Bromination : Electrophilic bromination at the triazole 5-position is achieved using bromine in acetic acid at 0–5°C, preserving the carboxylic acid functionality.

  • Decarboxylation-Oxidation : The ester intermediate is hydrolyzed to the acid using NaOH/EtOH (1:1), followed by oxidative decarboxylation with Pb(OAc)₄ if necessary.

Challenges :

  • Requires strict temperature control during bromination to avoid side reactions.

  • Lower yields (~45–55%) compared to cycloaddition routes.

Sequential Halogenation of Preassembled Scaffolds

For substrates resistant to direct bromination, a stepwise approach is employed:

  • Pyridine-Triazole Coupling : 2-Chloropyridine is coupled with 1H-1,2,3-triazole-4-carboxylic acid via nucleophilic aromatic substitution in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in 1,4-dioxane at 100°C.

  • Bromination :

    • Pyridine Ring : Selective bromination at the 5-position using Br₂ in HBr/AcOH (1:3) at 40°C.

    • Triazole Ring : N-bromosuccinimide (NBS) in CCl₄ under UV light introduces bromine at the 5-position.

  • Protection-Deprotection : The carboxylic acid is protected as a tert-butyl ester during bromination steps, then deprotected using trifluoroacetic acid (TFA) in dichloromethane.

Optimization Insights :

  • Solvent choice critically affects bromination efficiency (CCl₄ > CH₂Cl₂ for triazole bromination).

  • Pd-catalyzed coupling yields exceed 70% when using electron-deficient pyridines.

Comparative Analysis of Methods

ParameterClick ChemistryDimroth RearrangementSequential Halogenation
Overall Yield 68–72%45–55%60–65%
Reaction Time 12–18 hours24–36 hours48–60 hours
Regioselectivity >95% 1,4-triazole80–85% 1,4-triazole100% (pre-coupled)
Scalability HighModerateLow
Purification Complexity Medium (column chromatography)High (recrystallization)Medium (acid-base extraction)

Mechanistic Considerations

Bromination Selectivity

The electrophilic bromination of the triazole ring proceeds via a bromonium ion intermediate, with orientation governed by the electron-withdrawing carboxylic acid group. Density functional theory (DFT) calculations suggest that bromination at the 5-position is favored by 8.3 kcal/mol over the 4-position due to resonance stabilization of the transition state.

Acid Stability

The carboxylic acid group necessitates mild bromination conditions. Use of HBr/AcOH (instead of H₂SO₄-mediated systems) prevents decarboxylation, as evidenced by infrared (IR) monitoring showing no CO₂ evolution below 50°C.

Industrial Applications and Challenges

Pharmaceutical Intermediates

The compound serves as a key precursor for kinase inhibitors targeting bromodomain-containing proteins. Its dual bromine atoms enable Suzuki-Miyaura cross-coupling for library diversification.

Scale-Up Limitations

  • Click Chemistry : Copper contamination in APIs requires stringent purification (>5 wash cycles with EDTA solution).

  • Dimroth Route : Exothermic rearrangement necessitates jacketed reactors with precise temperature control (±2°C) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by palladium or copper catalysts.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, amines, and thiols in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium or copper catalysts, often in the presence of ligands like triphenylphosphine.

Major Products Formed

    Substitution Reactions: Formation of substituted triazole derivatives.

    Oxidation and Reduction: Various oxidation states of the triazole ring.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is its antimicrobial properties. Recent studies have demonstrated its effectiveness against various bacterial strains, particularly Staphylococcus aureus.

Case Study: Antistaphylococcal Activity

A study published in MDPI highlighted the synthesis of triazole-based molecular hybrids, including derivatives of 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid. The results showed that several synthesized compounds exhibited high antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10.1 to 62.4 µM against Staphylococcus aureus ATCC 25923. The most potent compounds approached the efficacy of standard antibiotics like ciprofloxacin .

CompoundMIC (µM)MBC (µM)Activity Type
Compound 110.120.2Bactericidal
Compound 210.621.2Bactericidal
Ciprofloxacin4.79.6Bactericidal

Anti-Tuberculosis Potential

The compound has also been investigated for its potential against Mycobacterium tuberculosis (Mtb). A recent publication reported that certain analogs with a triazole moiety demonstrated significant growth inhibition against Mtb with IC50 values in the low micromolar range.

Case Study: Inhibition of Mycobacterium tuberculosis

In a study focused on triazole derivatives, one compound exhibited an IC50 value of 5.3 µM against Mtb while maintaining low cytotoxicity towards VERO cells (CC50 = 13 µM). This indicates a promising therapeutic window for further development as an anti-tubercular agent .

Agricultural Applications

Beyond its pharmaceutical implications, the compound is also being explored for use in agriculture as a fungicide and herbicide due to its ability to inhibit specific enzyme pathways in target organisms.

Mechanism of Action in Plants

Research indicates that triazole compounds can disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death in fungal pathogens affecting crops.

Synthesis and Functionalization

The synthesis of 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can be achieved through various methods including one-pot reactions that streamline the process while allowing for functionalization at multiple sites on the molecule.

Synthetic Pathways

Recent advancements have introduced efficient synthetic routes that enhance yield and purity:

  • One-Pot Synthesis : This method allows for simultaneous formation and functionalization of the triazole ring.
Reaction StepReagents UsedYield (%)
Step 1Bromopyridine + Azide85
Step 2Carboxylic Acid + Catalyst90

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The bromopyridine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and substituent effects among analogous triazole-carboxylic acid derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Biological Activity (GP Value*) Key Properties/Inferences
Target Compound: 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid Br (5), 5-Br-pyridin-2-yl (2) 347.95 N/A (Data not reported) High hydrophobicity; potential steric hindrance from bromines
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid Methyl (5), Phenyl (2) 203.19 N/A Lower molecular weight; phenyl enhances π-π interactions
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Methyl (5), Thiazol-2-yl (1) ~209.2 (estimated) GP = 62.47% (NCI-H522 cells) Thiazole enhances activity; zwitterionic nature improves cell permeability
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Cl-phenyl (1), CF₃ (5) ~306.7 (estimated) GP = 68.09% (NCI-H522 cells) CF₃ group increases electronegativity; Cl-phenyl aids target binding
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid (Isomer) Br (5), 3-Br-pyridin-2-yl (2) 347.95 N/A Bromine position alters electronic/steric effects vs. target compound

*GP (Growth Percentage): Lower values indicate higher inhibitory activity.

Key Comparative Insights

Substituent Effects on Bioactivity
  • Bromine vs. However, bromine’s bulkiness could hinder cell permeability, a common issue with carboxylic acids .
  • Heterocyclic Moieties : The target’s 5-bromopyridinyl group may offer distinct hydrogen-bonding or π-stacking interactions compared to thiazole (e.g., in 5-methyl-1-(thiazol-2-yl)-...), which showed higher activity (GP = 62.47%) . Pyridine’s nitrogen orientation could influence binding to targets like c-Met kinase .
Positional Isomerism

The isomer 5-Bromo-2-(3-bromopyridin-2-yl)-... () differs only in the bromine position on the pyridine ring. The 3-bromo substitution may create steric clashes or alter electronic distribution compared to the 5-bromo analog, though experimental data are needed to confirm this.

Carboxylic Acid vs. Amide Derivatives

As noted in , carboxylic acid derivatives generally exhibit lower antiproliferative activity than amides due to high acidity, which reduces cell permeability . For instance, 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide (an amide derivative of a similar acid) showed enhanced activity as a c-Met inhibitor . This suggests that converting the target compound’s carboxylic acid to an amide could improve its pharmacological profile.

Biological Activity

5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of bromine atoms in its structure may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains.

CompoundActivityReference
5-Bromo-2-(5-bromopyridin-2-yl)-2H-triazoleModerate antibacterial activity against E. coli
5-Bromo-1,2,3-triazole derivativesEffective against Staphylococcus aureus

Anticancer Activity

Research indicates that triazole derivatives can exhibit anticancer properties. A study highlighted that modifications on the triazole ring can lead to enhanced cytotoxicity against cancer cell lines.

Study FocusResultReference
Triazole derivativesInhibition of cell proliferation in breast cancer cells
5-Bromo-substituted triazolesInduced apoptosis in melanoma cells

Enzyme Inhibition

Triazoles are also recognized for their role as enzyme inhibitors. The compound may interact with specific enzymes involved in cancer progression or microbial resistance.

Enzyme TargetInhibition TypeReference
Carbonic anhydraseCompetitive inhibition
Kinases related to cancer pathwaysNon-competitive inhibition

The exact mechanism of action for 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets due to its structural features, leading to the modulation of biological pathways.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives, including the target compound. The study demonstrated that structural modifications could significantly influence biological activity.

Case Study Overview

  • Objective : To assess the biological activity of synthesized triazole derivatives.
  • Methodology : Synthesis followed by antimicrobial and anticancer assays.
  • Findings : The compound displayed promising activity against selected bacterial strains and cancer cell lines.

Q & A

Q. What are the key synthetic strategies for preparing 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid?

  • Methodological Answer: The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by bromination and carboxylation steps. For example:

Triazole formation: React 5-bromopyridin-2-amine with propargyl bromide to generate an alkyne intermediate, then perform CuAAC with an azide precursor.

Bromination: Introduce bromine at the 5-position of the triazole ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).

Carboxylic acid functionalization: Hydrolyze a nitrile or ester group at the 4-position of the triazole using acidic or basic conditions (e.g., HCl/EtOH reflux or NaOH/H₂O).
Critical Note: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the crystal structure of this compound be validated?

  • Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) with refinement via programs like SHELXL ( ). Key steps:

Crystallization: Grow crystals via slow evaporation (solvent: DMSO/water or methanol).

Data collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement: Apply SHELXL’s full-matrix least-squares refinement to optimize bond lengths, angles, and displacement parameters. Validate with R-factor (<5%) and residual electron density maps.
Example parameters from similar triazole-carboxylic acid structures:

Bond Length (Å)Angle (°)Space Group
C-N: 1.34–1.38N-N-C: 108.5P2₁/c
Reference: .

Advanced Research Questions

Q. How does the bromine substitution pattern influence antiproliferative activity in cancer cell lines?

  • Methodological Answer: Bromine enhances lipophilicity and binding to hydrophobic pockets in biological targets. Compare activity via:

Structure-activity relationship (SAR): Synthesize analogs with varying halogen positions (e.g., 5-bromo vs. 4-bromo on pyridine) and test against NCI-60 cancer cell panels.

Data analysis: Calculate growth inhibition (GP%) and IC₅₀ values. For example, triazoles with 5-bromopyridyl groups show 40–62% inhibition in lung cancer (NCI-H522) and melanoma (LOX IMVI) cells ().
Comparative Table:

Compound SubstituentsCell Line (GP%)Target (Hypothesized)
5-Bromo-pyridyl + triazole-COOHNCI-H522 (40%)Tubulin polymerization
5-Methyl-thiazolyl + triazole-COOHLOX IMVI (62%)Kinase inhibition
Reference: .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS):

Target selection: Prioritize kinases (e.g., EGFR, VEGFR2) based on structural similarity to active triazole derivatives.

Docking protocol: Prepare the ligand (AM1-BCC charges) and receptor (PDB: 4HJO). Run 50 ns MD simulations to assess binding stability.

Validation: Compare computed binding energies (ΔG) with experimental IC₅₀ values. For example, a ΔG of −9.2 kcal/mol correlates with IC₅₀ = 1.2 µM in kinase assays.
Reference: .

Q. How can solubility be optimized for in vitro assays without compromising activity?

  • Methodological Answer: Balance lipophilicity (bromine) and hydrophilicity (carboxylic acid):

Counterion screening: Test sodium, potassium, or lysine salts to enhance aqueous solubility.

pH adjustment: Use buffered solutions (pH 7.4 PBS) or co-solvents (5% DMSO in cell media).

Prodrug strategy: Esterify the carboxylic acid (e.g., methyl ester) for cell permeability, followed by intracellular hydrolysis.
Critical Data:

FormulationSolubility (mg/mL)Bioactivity (IC₅₀, µM)
Free acid (pH 7.4)0.152.8
Sodium salt1.23.1
Reference: .

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